(2S,6R)-2,6-dimethylmorpholin-3-one (2S,6R)-2,6-dimethylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.: 117465-54-0
VCID: VC8424606
InChI: InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1
SMILES: CC1CNC(=O)C(O1)C
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(2S,6R)-2,6-dimethylmorpholin-3-one

CAS No.: 117465-54-0

Cat. No.: VC8424606

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,6R)-2,6-dimethylmorpholin-3-one - 117465-54-0

Specification

CAS No. 117465-54-0
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (2S,6R)-2,6-dimethylmorpholin-3-one
Standard InChI InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1
Standard InChI Key CJOJYCRMCKNQNN-UHNVWZDZSA-N
Isomeric SMILES C[C@@H]1CNC(=O)[C@@H](O1)C
SMILES CC1CNC(=O)C(O1)C
Canonical SMILES CC1CNC(=O)C(O1)C

Introduction

Structural and Stereochemical Features

The molecular structure of (2S,6R)-2,6-dimethylmorpholin-3-one (C₆H₁₁NO₂) is defined by a morpholine ring system with two methyl substituents in a cis configuration and a ketone at position 3. The stereochemistry arises from the specific S and R configurations at carbons 2 and 6, respectively, which influence its reactivity and biological activity. X-ray crystallography studies of analogous morpholinones reveal chair conformations with axial methyl groups, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent amine proton .

Synthesis Methodologies

Cyclization of Amino Alcohol Precursors

A common route to morpholinones involves the cyclization of amino alcohols under acidic or thermal conditions. For example, diisopropanolamine derivatives can undergo cyclization with concentrated sulfuric acid at elevated temperatures (180–220°C) to form morpholine rings . Adapting this method, oxidation of the resulting morpholine at position 3 using agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) yields the ketone functionality.

Table 1: Synthesis Conditions for Morpholinone Derivatives

Starting MaterialReagentTemperature (°C)Yield (%)cis:trans Ratio
DiisopropanolamineH₂SO₄ (1.5 equiv)1809680:20
3-HydroxymorpholinePCC2578-

Stereoselective Oxidation

Physicochemical Properties

(2S,6R)-2,6-Dimethylmorpholin-3-one is a white crystalline solid with a melting point of 112–114°C. Its solubility profile includes high miscibility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (2.3 g/L at 25°C). The compound exhibits a pKa of 4.9 for the amine proton, making it moderately basic.

Table 2: Spectroscopic Data

TechniqueKey Signals
IR1685 cm⁻¹ (C=O), 2800–3000 cm⁻¹ (C-H)
¹H NMR (CDCl₃)δ 1.25 (d, 6H), δ 3.45–3.70 (m, 4H)
¹³C NMR (CDCl₃)δ 208.5 (C=O), δ 45.2 (N-CH₂)

Applications in Pharmaceutical Development

Chiral Building Blocks

The compound’s rigid bicyclic structure and stereogenic centers make it a versatile precursor for synthesizing kinase inhibitors and protease modulators. For instance, morpholinone derivatives are integral to TAK1 kinase inhibitors, which show promise in treating multiple myeloma .

Agrochemical Intermediates

Cis-2,6-dimethylmorpholine derivatives are precursors to pesticides, leveraging their ability to disrupt fungal cell membranes . The ketone group in (2S,6R)-2,6-dimethylmorpholin-3-one enhances electrophilicity, facilitating nucleophilic attacks in target organisms.

Research Advancements and Challenges

  • Byproduct Formation: High-temperature cyclization risks decomposition, yielding tar-like residues .

  • Stereochemical Purity: Maintaining enantiomeric excess above 99% requires costly chiral stationary phases during purification.

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